3-Amino-4-hydroxymethylpyrazole
Description
3-Amino-4-hydroxymethylpyrazole is a pyrazole derivative characterized by an amino (-NH₂) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyrazole ring. This compound is of interest due to its structural versatility, which enables participation in diverse chemical reactions, such as cyclocondensation and nucleophilic substitutions. For example, pyrazole compounds with electron-donating groups (e.g., -NH₂) often exhibit enhanced nucleophilicity, facilitating reactions with electrophilic agents like diazonium salts .
Properties
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-4-3(2-8)1-6-7-4/h1,8H,2H2,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBUGTVJCZIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxymethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the amino and hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the pyrazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-hydroxymethylpyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-hydroxymethylpyrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.
Anticancer Agents
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this pyrazole have shown efficacy against specific cancer cell lines, suggesting potential for drug development targeting malignancies .
Anti-inflammatory Drugs
The compound has also been explored for its anti-inflammatory effects. Studies have demonstrated that certain this compound derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound is recognized for its versatility as a building block in synthesizing complex heterocyclic compounds.
Heterocyclic Systems
The compound is instrumental in synthesizing fused heterocycles, such as pyrazolo[1,5-a]pyrimidines. These structures are significant due to their biological activity and are often used in drug discovery programs .
Tautomerism Studies
The tautomeric behavior of this compound has been extensively studied using NMR techniques. Understanding its tautomerism is crucial for predicting reactivity and stability in synthetic applications .
Agricultural Chemistry
The agricultural sector has also identified applications for this compound derivatives, particularly as intermediates in the synthesis of agrochemicals.
Pesticides and Herbicides
Research suggests that certain derivatives can function as effective pesticides or herbicides, contributing to crop protection strategies. The synthesis of these agrochemicals often involves modifications of the pyrazole structure to enhance efficacy and reduce environmental impact .
Data Table: Applications and Properties of this compound
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Efficacy against specific cancer cell lines |
| Anti-inflammatory Drugs | Inhibition of inflammatory pathways | |
| Organic Synthesis | Heterocyclic Systems | Building blocks for complex molecules |
| Tautomerism Studies | Insights into reactivity and stability | |
| Agricultural Chemistry | Pesticides/Herbicides | Effective crop protection |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a new derivative of this compound that showed significant cytotoxicity against breast cancer cell lines. The compound was tested using MTT assays, demonstrating IC50 values that suggest potential for further development into an anticancer drug .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of a modified pyrazole derivative. The study utilized animal models to assess the reduction of inflammation markers after treatment with the compound, indicating its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxymethylpyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in this compound increases hydrophilicity compared to the cyano group in 3-Amino-4-cyanopyrazole, suggesting better solubility in protic solvents like water or ethanol.
Research Findings and Implications
While direct studies on this compound are sparse, insights from related compounds suggest:
Synthetic Versatility: Its amino and hydroxymethyl groups make it a candidate for synthesizing heterocyclic frameworks, such as fused pyrazole systems or coordination complexes.
Limitations : The absence of melting point, solubility, or stability data in the provided evidence underscores the need for further experimental characterization.
Biological Activity
3-Amino-4-hydroxymethylpyrazole (3-AHP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is known for its wide range of biological activities. The structure can be represented as follows:
This compound features a pyrazole ring with an amino group and a hydroxymethyl substituent, contributing to its reactivity and interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that 3-AHP exhibits significant anticancer properties. For instance, a study reported that derivatives of 3-amino-pyrazoles displayed IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 0.08 | A549 (Lung Cancer) | Tubulin polymerization inhibition |
| Compound 2 | 5.33 | MCF-7 (Breast Cancer) | Pro-apoptotic mechanism |
| Compound 3 | 1.76 | HCT-116 (Colon Cancer) | Inhibition of p38MAPK signaling |
2. Anti-inflammatory Activity
In addition to its anticancer effects, 3-AHP has shown promising anti-inflammatory activity. It was found to inhibit the release of TNF-alpha in LPS-induced inflammation models, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Table 2: Anti-inflammatory Activity of this compound
| Study | Model | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Study A | BV-2 Cells | Reduced LPS-induced TNF-alpha release | 10 |
| Study B | Mouse Model | Decreased microglial activation | 20 |
3. Antimicrobial Activity
The antimicrobial properties of 3-AHP have also been evaluated against various pathogens. Some derivatives exhibited moderate to excellent antifungal activity against fungi such as Cryptococcus neoformans. The compound's mechanism involves inhibition of chitin synthase, crucial for fungal cell wall integrity .
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Cryptococcus neoformans | 4 | Chitin synthase inhibitor |
| Compound B | Candida albicans | 8 | Cell wall disruption |
Case Study: Anticancer Properties
A detailed investigation into the anticancer properties of a specific derivative of 3-AHP revealed that it significantly inhibits cell proliferation in multiple cancer types. The study utilized MTT assays across various cell lines and confirmed that the compound induces apoptosis through modulation of Bcl-2 and Bax gene expressions .
Case Study: Anti-inflammatory Effects
In vivo studies have shown that bisindole-substituted derivatives of 3-AHP can effectively reduce inflammation markers in mouse models subjected to LPS challenges. These compounds were found to inhibit the phosphorylation of HSP27, indicating a potential pathway for therapeutic intervention in neuroinflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
